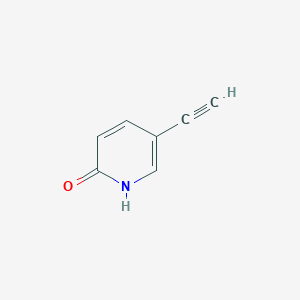
5-Ethynylpyridin-2-ol
説明
5-Ethynylpyridin-2-ol, also known as 5-EPOL, is an organic compound that has been studied extensively in recent years due to its potential applications in various scientific fields. 5-EPOL is a derivative of pyridine, a heterocyclic aromatic organic compound that is found in many natural products. 5-EPOL has a wide range of applications in organic synthesis, as well as in the development of new drugs and materials.
科学的研究の応用
Multi-Stimuli-Responsive Materials
A study by Chan, Leung, and Yam (2019) explored the synthesis of luminescent oligo(ethynylpyridine)-containing alkynylplatinum(II) polypyridine foldamers. These foldamers exhibit reversible folding/unfolding behaviors in response to various external stimuli, such as solvent compositions, temperatures, and the addition of acids/bases. This behavior is attributed to the incorporation of acid-sensitive oligo(ethynylpyridine) derivatives and the critical role of intramolecular Pt···Pt interactions in maintaining the folded state conformation. This research highlights the potential of metallofoldamers in creating multi-stimuli-responsive materials for material science applications (Chan, Leung, & Yam, 2019).
Organometallic Networks
Zhang et al. (2010) utilized 4-ethynylpyridine and 5-ethynylpyrimidine as ligands to synthesize novel silver–ethynide complexes. These complexes form linear silver chains through silver–ethynide and argentophilic interactions, which are further connected to afford 2D grids and rigid 3D coordination networks. This study demonstrates the role of organic ligand coordination modes in controlling the structures of organometallic networks based on silver–ethynide complexes, with implications for the design of advanced materials (Zhang et al., 2010).
Molecular Electronics
Derosa, Guda, and Seminario (2003) investigated a molecule that exhibits charge-induced conformational switching and rectifying behavior, which can be used as a memory device or a nano-actuator. This application is based on the molecule's ability to control the rotation of a ring by charging with a bias voltage, showcasing the potential of ethynylpyridine derivatives in molecular electronics (Derosa, Guda, & Seminario, 2003).
Synthesis of N-oxides of Pyridylacetylenic Amines
Ikramov et al. (2021) focused on synthesizing N-oxides of pyridylacetylenic amines based on 2-methyl-5-ethynylpyridine, exploring the reactions with various amines. This research contributes to the understanding of the chemical reactions and potential applications of ethynylpyridine derivatives in synthesizing complex organic compounds (Ikramov et al., 2021).
Chiral Helices and Material Science
Abe, Murayama, Kayamori, and Inouye (2008) prepared a series of glycoside-linked oligomeric ethynylpyridine compounds to study intramolecular chiral induction. Their findings revealed that the primary structure of these oligomers strongly influences the formation of higher-order, chiral helices. This research has implications for designing molecules with encoded higher-order structures for applications in material science (Abe et al., 2008).
特性
IUPAC Name |
5-ethynyl-1H-pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NO/c1-2-6-3-4-7(9)8-5-6/h1,3-5H,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTZKNJCKOOCPBG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CNC(=O)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30670316 | |
| Record name | 5-Ethynylpyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30670316 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
119.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Ethynylpyridin-2-ol | |
CAS RN |
1196156-05-4 | |
| Record name | 5-Ethynylpyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30670316 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



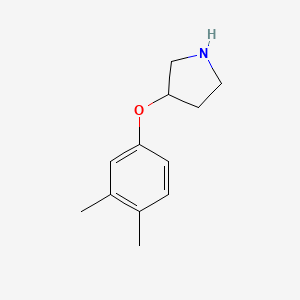
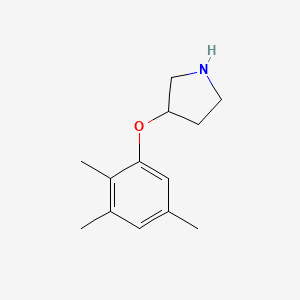
![1-Oxa-8-azaspiro[4.5]decan-3-ol](/img/structure/B1451528.png)
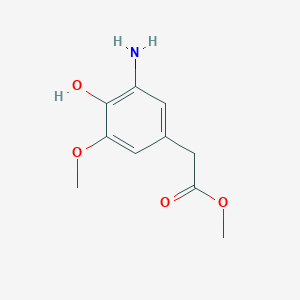
![2-{[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]amino}-1,3-thiazole-4-carboxylic acid](/img/structure/B1451531.png)
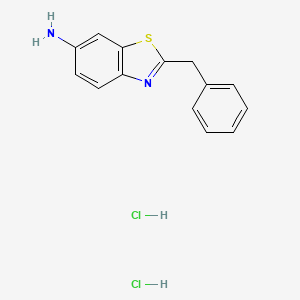
![1-[1-(3-Fluoro-phenyl)-ethyl]-1H-[1,2,3]triazole-4-carboxylic acid](/img/structure/B1451533.png)

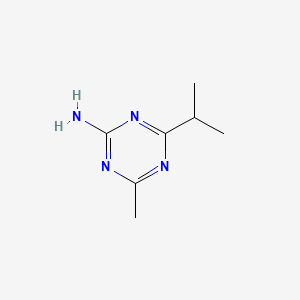
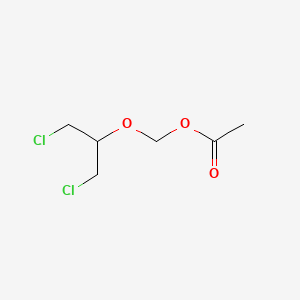
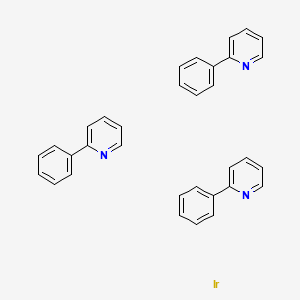
![5,7-Dichloropyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B1451541.png)
![3-{[(3-Methylbenzyl)oxy]methyl}piperidine](/img/structure/B1451542.png)
![1-{4-[4-(3-Piperidinylmethoxy)phenyl]-1-piperazinyl}-1-ethanone](/img/structure/B1451543.png)